N-(cyclopentylmethyl)-3-ethynylaniline

Description

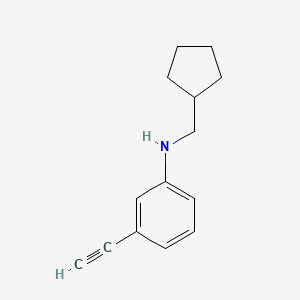

N-(cyclopentylmethyl)-3-ethynylaniline is a secondary amine featuring a 3-ethynylaniline core substituted with a cyclopentylmethyl group. The ethynylaniline moiety is a critical pharmacophore in medicinal chemistry and materials science, often contributing to binding interactions, photophysical properties, and polymer backbone rigidity . The cyclopentylmethyl group may influence lipophilicity, steric bulk, and solubility, distinguishing it from related derivatives.

Properties

IUPAC Name |

N-(cyclopentylmethyl)-3-ethynylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-12-8-5-9-14(10-12)15-11-13-6-3-4-7-13/h1,5,8-10,13,15H,3-4,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXPCFFBOKUOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Cyclopentylmethyl)-3-ethynylaniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group and an ethynyl functional group attached to an aniline moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, particularly in the context of cancer therapy and kinase inhibition.

1. Kinase Inhibition

Recent studies have highlighted the role of this compound as a potential inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, as they can interfere with signaling pathways that promote tumor growth.

- Mechanism of Action : The compound may exert its effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways. This action is particularly relevant in the treatment of cancers characterized by aberrant kinase activity.

2. Antitumor Activity

Research has indicated that this compound demonstrates promising antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentration levels for inducing apoptosis .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Kinase Inhibition | ATP-binding site blockade | |

| Induction of Apoptosis | Activation of caspases | |

| Antitumor Efficacy | Cell cycle arrest |

Table 2: In Vitro Efficacy Against Cancer Cell Lines

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death, which is crucial for eliminating cancerous cells.

- Cell Cycle Arrest : It has been observed to halt the cell cycle at specific checkpoints, preventing proliferation of cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the nitrogen atom significantly alters molecular properties. Key analogs include:

Key Observations :

- Solubility: Bulky substituents like piperidin-4-ylmethyl enhance solubility in polar solvents, whereas unsubstituted derivatives (e.g., poly(N-salicylidene-3-ethynylaniline)) are insoluble . Cyclopentylmethyl, being a non-polar group, may reduce solubility compared to piperidine derivatives but improve it relative to the parent 3-EA.

- Thermal Stability : Polymers with alkyl substituents (e.g., t-butyl) exhibit high thermal stability (>300°C), suggesting that cyclopentylmethyl could similarly enhance stability .

Comparison of Substituent Introduction :

- Cyclopropylmethyl vs. Cyclopentylmethyl : Cyclopropane derivatives are synthesized via alkylation of 3-EA with cyclopropylmethyl halides. Cyclopentylmethyl analogs likely follow similar routes, though steric hindrance may reduce yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.